4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core fused with morpholine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . This reaction is often carried out under mild conditions using eco-friendly methodologies, such as ultrasound and microwave-assisted reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the same principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of heterogeneous catalytic systems and ligand-free systems is being explored to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and thiomorpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved are still under investigation, but it is believed that the compound can inhibit certain enzymatic activities, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and high density.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits excellent thermal stability and positive heats of formation.
Uniqueness
4-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique combination of pyrazolo[1,5-a]pyrimidine, morpholine, and thiomorpholine moieties
Properties
Molecular Formula |
C16H21N5O2S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21N5O2S/c1-12-10-15(21-14(18-12)2-3-17-21)20-4-7-23-13(11-20)16(22)19-5-8-24-9-6-19/h2-3,10,13H,4-9,11H2,1H3 |
InChI Key |
BXEPOMCHESFBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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